molecular formula C13H11BF2O3 B1419155 (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-81-3

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1419155
CAS No.: 1256355-81-3
M. Wt: 264.03 g/mol
InChI Key: ALZGXXJMVCAYEJ-UHFFFAOYSA-N
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Description

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted phenyl derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boronate affinity materials for the selective recognition of cis-diol-containing molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the difluorobenzyl group.

    (2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid: A closely related compound with a different substitution pattern on the benzyl group.

    (2-((2,3-Dichlorobenzyl)oxy)phenyl)boronic acid: Another similar compound with chlorine substituents instead of fluorine

Uniqueness

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[2-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-6-3-4-9(13(11)16)8-19-12-7-2-1-5-10(12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGXXJMVCAYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C(=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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